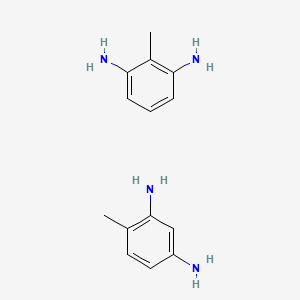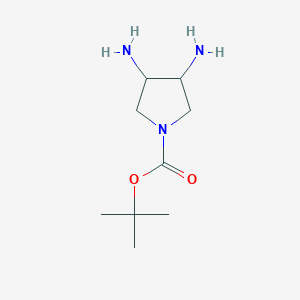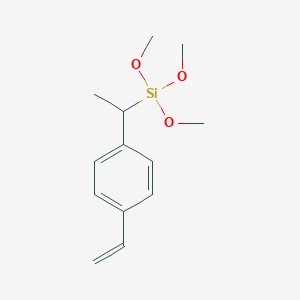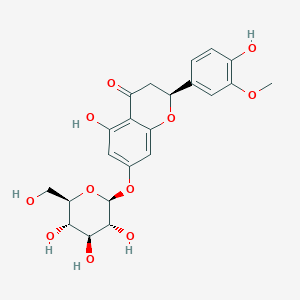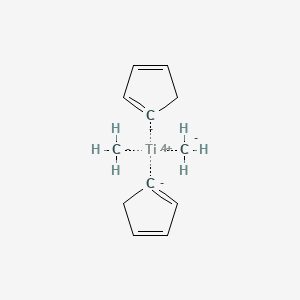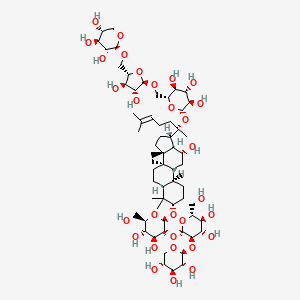
Notoginsenoside S
Descripción general
Descripción
Notoginsenoside S is a compound isolated from Panax notoginseng . It is primarily used for research and development and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of Notoginsenoside S involves complex biological processes. Differential transcriptome analysis is an effective method for gene selection of triterpene saponin biosynthetic pathways . Comparative transcriptome analysis of P. notoginseng roots and methyl jasmonate (MeJA)-induced roots revealed differentially expressed unigenes . Key genes in notoginsenoside biosynthesis, such as dammarenediol II synthase gene (DS) and squalene epoxidase gene (SE), were found to have significant correlation with certain transcription factors .
Molecular Structure Analysis
The molecular structure of Notoginsenoside S is complex. It has a molecular formula of C47H80O18 and a molecular weight of 933.13 . Further analysis of its structure can be done using techniques like HPLC-FT-ICR-MS .
Chemical Reactions Analysis
The chemical reactions involving Notoginsenoside S are complex and are often related to its biosynthesis. The phenylpropanoid biosynthesis pathway was found to be involved in not only the development of but also metabolic changes in P. notoginseng taproots .
Physical And Chemical Properties Analysis
Notoginsenoside S is a powder that is white to off-white in color . It is soluble in water at a concentration of 1 mg/mL, yielding a clear, colorless solution . It is stored at -20°C in powder form for up to 3 years, and at -80°C in solvent for up to 1 year .
Aplicaciones Científicas De Investigación
Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cells
Notoginsenoside R2, a crucial active saponin in Panax notoginseng, has been found to inhibit H22 hepatoma cells proliferation and promote apoptosis . The apoptosis of H22 hepatoma cells was promoted by 20 (S / R)-notoginsenoside R2 through the blockade of the PI3K/AKT/mTOR signaling pathway .
Anti-Atherosclerosis
Notoginsenoside R1 has been shown to ameliorate atherosclerosis induced by a high-fat-diet and vitamin D3 . It can significantly improve serum lipid profiles, encompassing TG, TC, LDL, ox-LDL, and HDL . Simultaneously, it decreases IL-6, IL-33, TNF-α, and IL-1β levels, lowering inflammatory elements .
Cardiovascular Protection
Increasing evidence shows that Notoginsenoside R1 exhibits cardiovascular protection .
Neuroprotection
Notoginsenoside R1 has been found to have neuroprotective effects .
Anti-Diabetes
Notoginsenoside R1 has been shown to have anti-diabetic properties .
Anti-Cancer
Notoginsenoside R1 has been found to have anti-cancer properties .
Mecanismo De Acción
Target of Action
Notoginsenoside S, a unique bioactive component of Panax notoginseng, has been found to primarily target tumor necrosis factor-Alpha (TNF-α) in myocardial tissues . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by other cell types as well .
Mode of Action
Notoginsenoside S interacts with its primary target, TNF-α, resulting in a reduction of its expression in myocardial tissues and AC16 cardiomyocytes . This interaction also leads to a decrease in the release of inflammatory factors in AC16 cells . The compound’s mode of action is through inhibiting the activation of phosphatidylinositol 3-kinase (PI3K)/Akt signaling .
Biochemical Pathways
The primary biochemical pathway affected by Notoginsenoside S is the PI3K/AKT pathway . This pathway is crucial in cellular quiescence, proliferation, cancer, and longevity. Notoginsenoside S has been shown to regulate this pathway, leading to various downstream effects such as the regulation of smooth muscle cell proliferation, vasculature development, and lipid metabolism signaling .
Pharmacokinetics
These studies suggest that Notoginsenosides have good linearity and bioavailability . .
Result of Action
Notoginsenoside S has been shown to have significant effects on various health conditions. For instance, it has been found to ameliorate myocardial fibrosis in septic mice . It also significantly improves serum lipid profiles, encompassing TG, TC, LDL, ox-LDL, and HDL . Furthermore, it has been shown to inhibit the secretion of VCAM-1 and ICAM-1, enhance the levels of plasma NO and eNOS, and reduce the expression of the JNK2/P38 MAPK/VEGF endothelial damage pathway .
Action Environment
The action of Notoginsenoside S can be influenced by various environmental factors. For instance, the biotransformation of Notoginsenoside S into 25-OH-20 (S/R)-R2, which has elevated cardioprotective effects, was mediated by a biocatalytic system of Cordyceps sinensis . This suggests that the presence of certain enzymes or other substances in the environment can influence the action, efficacy, and stability of Notoginsenoside S.
Safety and Hazards
Notoginsenoside S can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling it .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGQTILUNTIQH-RJLRDNOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H106O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346727 | |
| Record name | Notoginsenoside S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
575446-95-6 | |
| Record name | Notoginsenoside S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




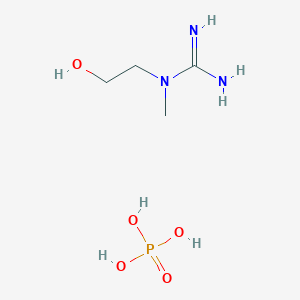
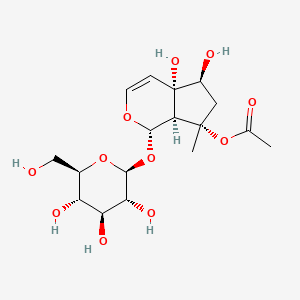
![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)
